Cas no 89074-87-3 (1,4-Benzenediamine, N'-(4-chloro-2-nitrophenyl)-N,N-diethyl-)
89074-87-3 structure
Product Name:1,4-Benzenediamine, N'-(4-chloro-2-nitrophenyl)-N,N-diethyl-
CAS No:89074-87-3
MF:C16H18ClN3O2
MW:319.786022663116
CID:613485
PubChem ID:20259933
Update Time:2025-04-19
1,4-Benzenediamine, N'-(4-chloro-2-nitrophenyl)-N,N-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediamine, N'-(4-chloro-2-nitrophenyl)-N,N-diethyl-
- 1-N-(4-chloro-2-nitrophenyl)-4-N,4-N-diethylbenzene-1,4-diamine
- 89074-87-3
- SCHEMBL10952720
- DTXSID80604242
- N~4~-(4-Chloro-2-nitrophenyl)-N~1~,N~1~-diethylbenzene-1,4-diamine
-
- Inchi: 1S/C16H18ClN3O2/c1-3-19(4-2)14-8-6-13(7-9-14)18-15-10-5-12(17)11-16(15)20(21)22/h5-11,18H,3-4H2,1-2H3
- InChI Key: HCHXWBZIWCNLNV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])NC1C=CC(=CC=1)N(CC)CC
Computed Properties
- Exact Mass: 319.1087545g/mol
- Monoisotopic Mass: 319.1087545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 61.1Ų
1,4-Benzenediamine, N'-(4-chloro-2-nitrophenyl)-N,N-diethyl- Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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